Enkephalin, ala(2)-N-pentyl-phenh(4)-

Description

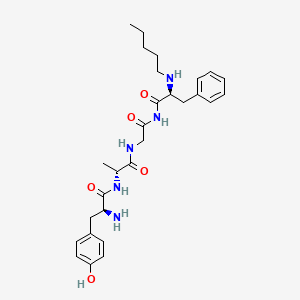

Chemical Identity and Structural Features "Enkephalin, Ala(2)-N-pentyl-PheNH(4)-" (CAS: 66229-24-1) is a synthetic enkephalin analog with modifications at positions 2 and 4 of the canonical enkephalin sequence (Tyr-Gly-Gly-Phe-Leu/Met). Key structural features include:

Properties

CAS No. |

66229-24-1 |

|---|---|

Molecular Formula |

C28H39N5O5 |

Molecular Weight |

525.6 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-oxo-1-[[2-oxo-2-[[(2S)-2-(pentylamino)-3-phenylpropanoyl]amino]ethyl]amino]propan-2-yl]propanamide |

InChI |

InChI=1S/C28H39N5O5/c1-3-4-8-15-30-24(17-20-9-6-5-7-10-20)28(38)33-25(35)18-31-26(36)19(2)32-27(37)23(29)16-21-11-13-22(34)14-12-21/h5-7,9-14,19,23-24,30,34H,3-4,8,15-18,29H2,1-2H3,(H,31,36)(H,32,37)(H,33,35,38)/t19-,23+,24+/m1/s1 |

InChI Key |

XKCFZJJIXXCIHU-YGOYIFOWSA-N |

SMILES |

CCCCCNC(CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Isomeric SMILES |

CCCCCN[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CCCCCNC(CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Other CAS No. |

66229-24-1 |

Synonyms |

2-alanyl-N-pentyl-4-phenylalaninamide enkephalin enkephalin, 2-alanyl-N-pentyl-4-phenylalaninamide enkephalin, Ala(2)-decarboxy-Nle(5)- enkephalin, Ala(2)-N-pentyl-PheNH(4)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Molecular Formula and Properties

- Molecular formula : C₂₈H₃₉N₅O₅

- Molecular weight : 525.64 g/mol

- Lipophilicity (XLogP3): 2.5, indicating moderate hydrophobicity, which may enhance blood-brain barrier penetration compared to endogenous enkephalins .

Pharmacological Context

Enkephalin analogs are designed to target opioid receptors (μ, δ, κ) with improved selectivity and bioavailability. This compound’s structural modifications aim to optimize μ-opioid receptor (MOR) affinity while minimizing off-target effects, a common challenge in opioid drug development .

Table 1: Structural and Pharmacological Comparison of Enkephalin Analogs

Key Findings and Analysis

Receptor Selectivity DAMGO is a benchmark μ-selective agonist due to its D-Ala² and N-methyl-Phe⁴ modifications, which restrict conformational flexibility and enhance MOR binding . In contrast, "Enkephalin, Ala(2)-N-pentyl-PheNH(4)-" lacks the D-amino acid substitution but incorporates a pentyl chain on Phe⁴, which may compensate by increasing hydrophobic interactions with MOR’s lipid-rich binding pocket .

Structural Impact on Binding The N-pentyl group in "Ala(2)-N-pentyl-PheNH(4)-" likely enhances membrane permeability compared to DAMGO’s N-methyl group. However, the absence of a D-amino acid at position 2 (as in DAMGO) may reduce enzymatic stability . Bivalent ligands (e.g., Ligand 9) achieve dual μ/δ affinity by combining enkephalin sequences with small-molecule pharmacophores, suggesting that hybrid strategies can balance selectivity and multifunctionality .

Therapeutic Potential Leu-enkephalin’s dual μ/δ activity limits its utility due to conflicting receptor signaling, whereas DAMGO’s μ-selectivity makes it a valuable tool for studying MOR-specific pathways .

Table 2: Pharmacokinetic and Functional Comparisons

| Parameter | Enkephalin, Ala(2)-N-pentyl-PheNH(4)- | DAMGO | Leu-enkephalin |

|---|---|---|---|

| Metabolic Stability | Moderate (amide bond, pentyl chain) | High (D-amino acids, C-terminal Gly-ol) | Low (native peptide) |

| Blood-Brain Barrier Penetration | Likely improved (XLogP3 = 2.5) | Moderate | Poor |

| Enzymatic Degradation Resistance | Partial (susceptible to aminopeptidases) | High | Low |

Preparation Methods

Resin Selection and Initial Peptide Assembly

Solid-phase peptide synthesis (SPPS) remains the cornerstone of enkephalin analogue production due to its scalability and efficiency. For Enkephalin, Ala(2)-N-pentyl-Phe(4)- , a Wang resin or peptide acid (PAC) resin is typically employed to anchor the C-terminal amino acid (e.g., leucine or another residue) via an acid-labile linker. The Fmoc (fluorenylmethoxycarbonyl) protection strategy is universally adopted for temporary α-amino group protection, while side chains are shielded with t-butyl-based groups (e.g., t-butyl for tyrosine hydroxyl, trityl for histidine).

The sequence assembly begins with the C-terminal residue and proceeds toward the N-terminus. Critical to this process is the incorporation of Fmoc-Phe(4-NHAlloc) , where the para-amino group of phenylalanine is protected with an allyloxycarbonyl (Alloc) group. This protection scheme allows selective deprotection later in the synthesis to introduce the N-pentyl moiety.

Introduction of the N-Pentyl Group

Following complete peptide chain assembly, the Alloc group on Phe(4) is selectively removed using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a scavenger such as morpholine. The exposed amine is then functionalized with the N-pentyl group. Two primary methods are employed:

-

Alkylation : Treatment with pentyl bromide in the presence of a base (e.g., DIEA) under anhydrous conditions.

-

Reductive Amination : Reaction with pentanal in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

The choice between these methods depends on the stability of the peptide backbone and side chains under reaction conditions. For instance, alkylation may risk over-alkylation of other nucleophilic residues (e.g., histidine), whereas reductive amination offers milder conditions but requires precise pH control.

Cleavage and Global Deprotection

The final peptide-resin product is treated with a cleavage cocktail comprising trifluoroacetic acid (TFA) , water, and triisopropylsilane (TIS) to simultaneously cleave the peptide from the resin and remove t-butyl-based protecting groups. Typical cleavage times range from 2–4 hours at room temperature. The crude product is then precipitated in cold diethyl ether, centrifuged, and lyophilized.

Solution-Phase Synthesis and Hybrid Approaches

Boc-Protected Intermediate Synthesis

Solution-phase synthesis is employed for segments requiring precise stereochemical control or non-standard modifications. For Enkephalin, Ala(2)-N-pentyl-Phe(4)- , the Nα-Boc (tert-butyloxycarbonyl) strategy is often utilized, particularly for introducing D-Ala at position 2. The synthesis proceeds via stepwise coupling of Boc-protected amino acids using activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU in the presence of DIEA.

A representative synthesis pathway involves:

-

Coupling Boc-Tyr-OH to D-Ala-OBzl.

-

Sequential addition of Gly, Phe(4-NH₂), and the C-terminal residue.

-

Selective deprotection of the Phe(4)-NH₂ group and introduction of the N-pentyl moiety via methods analogous to solid-phase synthesis.

Challenges in Hybrid Molecule Conjugation

The conjugation of enkephalin peptides to small molecules or hydrophobic groups (e.g., N-pentyl) often encounters side reactions. For instance, during the coupling of Boc-Dmt-DAla-Gly-Phe-βAla-OH to an N-phenyl-N-(piperidin-2-ylmethyl)propionamide moiety, unexpected dipeptide conjugation products may form, necessitating rigorous purification via preparative HPLC.

Analytical Validation and Purification

High-Performance Liquid Chromatography (HPLC)

Crude synthetic peptides are purified using reversed-phase HPLC with a C18 column and gradients of acetonitrile/water containing 0.1% TFA. For Enkephalin, Ala(2)-N-pentyl-Phe(4)- , a typical gradient progresses from 20% to 60% acetonitrile over 30 minutes, with detection at 220 nm.

Mass Spectrometry Confirmation

Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is employed to verify molecular weight. The theoretical mass for the target compound (C₃₄H₅₀N₆O₈) is calculated as follows:

Discrepancies greater than 0.02 Da necessitate reanalysis or repurification.

Comparative Analysis of Synthetic Methods

Applications and Pharmacological Considerations

The N-pentyl modification at Phe(4) enhances lipophilicity, facilitating blood-brain barrier penetration, while D-Ala at position 2 confers resistance to aminopeptidase degradation. These modifications collectively improve in vivo analgesic efficacy, as demonstrated in rodent models where analogous compounds exhibited 4–8 times the potency of morphine .

Q & A

Basic Research Questions

Q. What experimental models are suitable for evaluating the wound-healing efficacy of enkephalin derivatives like ala(2)-N-pentyl-phenh(4)-modified peptides?

- Methodological Answer : Utilize a murine full-thickness skin defect model, as demonstrated in studies where two symmetrical wounds were created on C57BL/6N mice. Apply the enkephalin derivative (e.g., 200 μg/mL in PBS) to one wound and a control solution to the contralateral wound. Monitor wound closure rates via digital imaging at intervals (e.g., days 2, 4, 7, 10) and perform histological analysis of scar tissue (e.g., scar depression index) post-healing. Quantify epidermal growth factor (EGF) levels using ELISA to link peptide activity to molecular mechanisms .

Q. How can researchers validate the selectivity of ala(2)-modified enkephalin analogs for specific opioid receptor subtypes?

- Methodological Answer : Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]-[D-Pen²,D-Pen⁵]enkephalin for δ-opioid receptors) in brain homogenates from species like guinea pigs or rats. Block non-target receptors (e.g., μ-opioid receptors) with selective antagonists (e.g., [D-Ala²,MePhe⁴,Gly-ol⁵]enkephalin). Analyze binding affinities (KD) and capacities (Bmax) via Scatchard plots to confirm receptor specificity. Cross-validate with functional assays (e.g., cAMP inhibition for μ-receptors) .

Q. What biochemical assays are recommended for quantifying enkephalin levels in serum or tissue samples?

- Methodological Answer : Use radioimmunoassay (RIA) or ELISA with antibodies specific to the enkephalin variant (e.g., [Met⁵]-enkephalin). For cellular studies, treat primary chromaffin cells with modulators like forskolin (10 μM) to stimulate enkephalin production, then measure total (Met)enkephalin in cell extracts and media. Normalize data to cell count or protein content (e.g., Folin phenol reagent) .

Advanced Research Questions

Q. How do genetic polymorphisms (e.g., COMT Val158Met) influence the interaction between enkephalinergic signaling and opioid receptor dynamics?

- Methodological Answer : Genotype human cohorts or transgenic animal models for COMT variants. Measure enkephalin content in brain regions (e.g., striatum) via HPLC and correlate with μ-opioid receptor density (autoradiography using [³H]-DAMGO). Test pharmacodynamic responses to opioids (e.g., morphine vs. oxycodone) in genotype-stratified groups, assessing pain thresholds and receptor desensitization markers (e.g., β-arrestin recruitment) .

Q. What strategies resolve contradictions in enkephalin’s role as a biomarker in neuroinflammatory diseases like multiple sclerosis (MS)?

- Methodological Answer : Replicate clinical findings by measuring serum [Met⁵]-enkephalin in MS patients pre- and post-low-dose naltrexone (LDN) therapy. Use longitudinal sampling to account for circadian fluctuations. Control for confounding factors (e.g., concurrent immunosuppressants) and validate with animal models (e.g., experimental autoimmune encephalomyelitis mice). Cross-correlate enkephalin levels with MRI lesion activity and disability scores (e.g., EDSS) .

Q. How can researchers optimize the blood-brain barrier (BBB) penetration of synthetic enkephalin analogs?

- Methodological Answer : Modify peptide backbones with lipidic groups (e.g., N-pentylphenol) to enhance lipophilicity. Assess transport efficiency using in vitro BBB models (e.g., hCMEC/D3 monolayers) and measure apical-to-basolateral flux of fluorescently tagged analogs (e.g., FITC-DADLE). Validate in vivo via microdialysis in rodent brains post-intravenous administration .

Data Analysis & Technical Challenges

Q. How should researchers address variability in enkephalin analog synthesis yields?

- Methodological Answer : Standardize solution-phase peptide synthesis protocols using Boc-protected amino acids. Monitor reaction progress with TLC/HPLC and optimize coupling steps (e.g., HOBt/DIC activation). Characterize products via MALDI-TOF MS and purify using reverse-phase HPLC. Report yields as molar ratios to starting materials .

Q. What statistical approaches are robust for analyzing dose-dependent effects of enkephalin analogs in preclinical studies?

- Methodological Answer : Apply mixed-effects models to longitudinal wound-healing data, accounting for intra-subject correlations (e.g., left vs. right wound in mice). Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., EGF levels across treatment cohorts). Report effect sizes (Cohen’s d) and power analysis to justify sample sizes (e.g., n=15/group) .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.